4-tert-butyl-N-[(4-piperidin-1-ylsulfonylphenyl)carbamothioyl]benzamide
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Overview
Description
4-tert-butyl-N-[(4-piperidin-1-ylsulfonylphenyl)carbamothioyl]benzamide is a complex organic compound that features a tert-butyl group, a piperidinylsulfonylphenyl group, and a carbamothioylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[(4-piperidin-1-ylsulfonylphenyl)carbamothioyl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the piperidinylsulfonylphenyl intermediate: This step involves the sulfonylation of a piperidine derivative with a suitable sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with the benzamide moiety: The intermediate is then coupled with a benzamide derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Introduction of the tert-butyl group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[(4-piperidin-1-ylsulfonylphenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and carbamothioyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted benzamides or sulfonamides.
Scientific Research Applications
4-tert-butyl-N-[(4-piperidin-1-ylsulfonylphenyl)carbamothioyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[(4-piperidin-1-ylsulfonylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity through competitive or non-competitive inhibition. This interaction can disrupt key biochemical pathways, leading to the desired therapeutic or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-[4-(methylsulfonyl)phenyl]benzamide
- 4-tert-butyl-N-[4-(piperidin-1-yl)phenyl]benzamide
- 4-tert-butyl-N-[4-(sulfonyl)phenyl]benzamide
Uniqueness
4-tert-butyl-N-[(4-piperidin-1-ylsulfonylphenyl)carbamothioyl]benzamide is unique due to the presence of the piperidinylsulfonylphenyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
4-tert-butyl-N-[(4-piperidin-1-ylsulfonylphenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S2/c1-23(2,3)18-9-7-17(8-10-18)21(27)25-22(30)24-19-11-13-20(14-12-19)31(28,29)26-15-5-4-6-16-26/h7-14H,4-6,15-16H2,1-3H3,(H2,24,25,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WILNUVKFFOINFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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